D-Ala-Gly-Phe-Met-NH2 D-Ala-Gly-Phe-Met-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644494
InChI: InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1
SMILES:
Molecular Formula: C19H29N5O4S
Molecular Weight: 423.5 g/mol

D-Ala-Gly-Phe-Met-NH2

CAS No.:

Cat. No.: VC16644494

Molecular Formula: C19H29N5O4S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

D-Ala-Gly-Phe-Met-NH2 -

Specification

Molecular Formula C19H29N5O4S
Molecular Weight 423.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Standard InChI InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1
Standard InChI Key YQVAAFNUCHSBSF-SNPRPXQTSA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N
Canonical SMILES CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

D-Ala-Gly-Phe-Met-NH2 exists in multiple salt forms, with the monoacetate variant (CAS 100929-65-5) being the most extensively studied . The base compound (CAS 82948-89-8) has a molecular formula of C19H29N5O4SC_{19}H_{29}N_5O_4S and a molecular weight of 423.53 g/mol . This discrepancy arises from the addition of acetic acid in the monoacetate form, which modifies the parent structure's physicochemical properties . Key molecular descriptors include:

PropertyMonoacetate Form Base Compound
Molecular FormulaC21H33N5O6SC_{21}H_{33}N_5O_6SC19H29N5O4SC_{19}H_{29}N_5O_4S
Molecular Weight (g/mol)483.58423.53
Exact Mass483.215423.194
LogP1.56N/A
Hydrogen Bond Donors65

The peptide sequence D-Ala-Gly-Phe-Met-NH2 contains three notable structural features:

  • D-Alanine configuration: The D-enantiomer at position 1 confers resistance to enzymatic degradation compared to L-amino acid-containing peptides .

  • Phenylalanine aromatic moiety: The phenyl group at position 3 facilitates hydrophobic interactions with opioid receptor subpockets .

  • Methionine amidation: C-terminal amidation enhances metabolic stability and receptor binding affinity compared to free carboxylate forms .

Spectroscopic and Computational Data

The 3D conformation of D-Ala-Gly-Phe-Met-NH2 monoacetate has been modeled using PubChem's interactive tools, revealing a bent structure with the following characteristics :

  • Torsion angles: φ = -57°, ψ = -47° for the D-Ala residue

  • Hydrogen bonding: Three intramolecular H-bonds stabilize the Gly-Phe-Met backbone

  • Solvent-accessible surface area: 684 Ų, indicating moderate hydrophobicity

The InChIKey (NXZJEQONDQLTQF-WEMUQIOZSA-N) provides a unique identifier for computational studies and database searches .

Pharmacological Profile

Receptor Binding and Selectivity

D-Ala-Gly-Phe-Met-NH2 demonstrates high affinity for δ-opioid receptors (K<sub>i</sub> = 2.3 nM) with >100-fold selectivity over μ- and κ-opioid subtypes . This selectivity profile stems from:

  • Steric complementarity: The D-Ala residue fits into a shallow δ-receptor subpocket that rejects bulkier L-amino acids .

  • Sulfur interactions: Methionine's thioether group forms a van der Waals interaction with Tyr<sup>308</sup> in the δ-receptor transmembrane domain .

In Vivo Bioactivity

Microinjection studies in male Sprague-Dawley rats (200-250 g) revealed dose-dependent effects on ethanol consumption :

Parameter7.1 nM Dose14.2 nM Dose
Ethanol Intake Increase38 ± 5%62 ± 7%
Latency to Effect15-20 minutes8-12 minutes
Duration of Action90-120 minutes120-150 minutes

Synthetic and Analytical Considerations

Synthesis Strategies

While explicit synthetic protocols are proprietary, the peptide's structure suggests standard solid-phase synthesis using:

  • Fmoc chemistry: For sequential addition of D-Ala, Gly, Phe, and Met residues

  • Rink amide resin: To generate the C-terminal amide

  • Acetic acid cleavage: Yielding the monoacetate salt after HPLC purification

Critical quality control parameters include:

  • HPLC purity: >95% (C18 column, 0.1% TFA/ACN gradient)

  • Mass spec confirmation: ESI-MS m/z 484.2 [M+H]<sup>+</sup>

  • Amino acid analysis: D-Ala/L-Ala ratio >99:1

Research Applications and Future Directions

Addiction Neuroscience

The compound's ethanol-enhancing effects position it as a tool for studying:

  • Dopamine-ethanol interactions: δ-receptor modulation of mesolimbic pathways

  • Relapse mechanisms: Effects on cue-induced ethanol seeking

  • Polymorphism studies: Correlation between OPRD1 variants and peptide response

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